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Compound of Interest

(BHQ-3)-OSu

hexafluorophosphate

Cat. No.: B15140402

Compound Name:

(BHQ-3)-OSu hexafluorophosphate, also known as Black Hole Quencher®-3 succinimidyl
ester hexafluorophosphate, is a non-fluorescent "dark" quencher widely utilized in the field of
life sciences and diagnostics. Its primary function is to efficiently absorb the fluorescence
emission of a nearby fluorophore, dissipating the energy as heat rather than light. This property
makes it an invaluable tool for the development of highly sensitive fluorescence-based assays,
particularly those relying on Forster Resonance Energy Transfer (FRET). This guide provides
an in-depth overview of its properties, applications, and detailed experimental protocols for its
use.

Core Properties and Specifications

(BHQ-3)-OSu hexafluorophosphate is an amine-reactive derivative of the BHQ-3 dye. The
succinimidyl ester (OSu) group readily reacts with primary amines on biomolecules such as
proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. The
hexafluorophosphate (PF6-) is a hon-coordinating anion that acts as a counter-ion, contributing
to the stability of the reactive ester.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (BHQ-3)-OSu
hexafluorophosphate is presented in the table below.
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Property Value Reference(s)
BHQ-3 NHS ester
hexafluorophosphate, Black

Synonyms [1][2]

Hole Quencher-3 succinimidyl

ester hexafluorophosphate

Molecular Formula C37H38F6N704P [1][2]
Molecular Weight 789.71 g/mol [11[2]
Appearance Dark purple solid [3]
Soluble in organic solvents
- such as DMSO, DMF,
Solubility

methanol, and acetonitrile.[4]

[5]

Storage and Stability

Store at -20°C, protected from
light and moisture.[2][4] The
compound is sensitive to
moisture and reducing agents
like DTT and TCEP, which can
lead to its degradation and
loss of quenching efficiency.[2]
[4] The hexafluorophosphate
counter-ion contributes to its
stability, although hydrolysis
can still occur, particularly in
non-agqueous environments in

the presence of protons.[6]

Spectroscopic Properties

The absorption spectrum of BHQ-3 is broad, spanning the far-red to near-infrared region,

making it an ideal quencher for a range of long-wavelength fluorophores.[7] Its absorption

maximum can vary depending on the solvent and its conjugation state.
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. Absorption Molar Extinction
Solvent/Condition . . Reference(s)
Maximum (Amax) Coefficient (g)

Dichloromethane

678 nm Not specified [4][5]
(DCM)
Methanol 656 nm Not specified [415]
Phosphate-Buffered

_ 615 nm 40,700 M~icmt [41171

Saline (PBS), pH 7.3
Conjugated to the 5'-
end of a polyT

670 nm 42,700 M~icm~1 [4]

oligonucleotide (in
PCR buffer)

Quenching Mechanism and Applications

BHQ-3 functions as a highly efficient dark quencher through a combination of two mechanisms:
Forster Resonance Energy Transfer (FRET) and static (contact) quenching.[7] In FRET, the
excited fluorophore non-radiatively transfers its energy to the proximal BHQ-3 molecule. Static
guenching involves the formation of a ground-state complex between the fluorophore and
BHQ-3, which prevents fluorescence emission.[7] This dual mechanism results in a high signal-
to-noise ratio in assays by minimizing background fluorescence.

The primary applications of (BHQ-3)-OSu hexafluorophosphate lie in the construction of
fluorogenic probes for various biological assays:

e Real-Time Quantitative PCR (qPCR): In dual-labeled probes (e.g., TagMan probes), BHQ-3
is tethered to one end of an oligonucleotide, and a fluorophore to the other. During PCR, the
probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA
polymerase cleaves the probe, separating the fluorophore from the quencher and leading to
an increase in fluorescence.[8]

o Protease Activity Assays: A peptide substrate for a specific protease is labeled with a
fluorophore and BHQ-3. In the intact peptide, the fluorescence is quenched. Upon cleavage
by the protease, the fluorophore is released from the quencher, resulting in a "turn-on”
fluorescence signal that is proportional to the enzyme's activity.[9]
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» Nucleic Acid Hybridization Assays: Similar to gPCR probes, hybridization probes can be
designed to fluoresce only upon binding to their complementary target sequence.

e Bioimaging: FRET-based probes incorporating BHQ-3 can be used to visualize and quantify
specific molecular events within living cells and organisms.[9]

Compatible Fluorophores and Quenching Efficiency

BHQ-3 is most effective at quenching fluorophores that emit in the far-red to near-infrared
range (620-730 nm).[7] This includes popular dyes such as Cy5 and Cy5.5. The efficiency of
guenching is dependent on the spectral overlap between the fluorophore's emission and the
qguencher's absorption, as well as the distance between the two molecules.

Fluorophore Quenching Efficiency Reference(s)
Cy5 89% [10]
Cy5.5 84% [10]

It is recommended to pair BHQ-3 with fluorophores that have emission maxima between 620
nm and 730 nm for optimal performance.[7][11]

Experimental Protocols

The following are detailed protocols for the conjugation of (BHQ-3)-OSu
hexafluorophosphate to proteins and amine-modified oligonucleotides.

Labeling of Proteins and Peptides

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine
residues). The optimal dye-to-protein molar ratio should be determined empirically for each
specific protein.

Materials:
e (BHQ-3)-OSu hexafluorophosphate

e Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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» Protein/peptide to be labeled

e Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0. Note: Avoid
buffers containing primary amines, such as Tris.[4]

e Quenching Solution (optional): 1 M Tris-HCI, pH 8.0 or 1 M glycine
 Purification column (e.g., Sephadex G-25) or dialysis tubing

o Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

e Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final
concentration of 2-10 mg/mL. Ensure the protein solution is free of any amine-containing
contaminants by dialysis or buffer exchange if necessary.

e Prepare the BHQ-3 Stock Solution: Immediately before use, allow the vial of (BHQ-3)-OSu
hexafluorophosphate to warm to room temperature. Prepare a 10 mg/mL stock solution in
anhydrous DMSO or DMF.[12]

o Perform the Labeling Reaction:

o Calculate the required volume of the BHQ-3 stock solution to achieve a 10- to 20-fold
molar excess of the dye over the protein.

o While gently stirring the protein solution, add the BHQ-3 stock solution dropwise.
o Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

e Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final
concentration of 50-100 mM and incubate for 30 minutes at room temperature.[14]

o Purify the Conjugate: Separate the labeled protein from unreacted BHQ-3 and byproducts
using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or by dialysis against
PBS.[13]
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o Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the
absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of
BHQ-3 (e.g., ~670 nm for the conjugate). The DOL can be calculated using the Beer-
Lambert law, correcting for the absorbance of BHQ-3 at 280 nm.

Preparation

Prepare BHQ-3 Stock Reaction Purification & Characterization

(10 mg/mL in anhydrous DMSO/DMF)

Purify Conjugate

Characterize Conjugate
(Desalting column or Dialysis)

(Determine Degree of Labeling)

—

| Mix Protein and BHQ-3 Incubate 1-2 hours at RT | | Quench Reaction (Optional)
(10-20x molar excess of dye) (protected from light) (Tris or Glycine)
ry

are Protein Solution

Prep:
(2-10 mg/mL in pH 8.3-9.0 buffer)

Click to download full resolution via product page

Workflow for Labeling Proteins with (BHQ-3)-OSu Hexafluorophosphate.

Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine
modification at the 5' or 3' end, or internally.

Materials:

e (BHQ-3)-OSu hexafluorophosphate

e Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

» Amine-modified oligonucleotide

e Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.[12]
» Nuclease-free water

 Purification supplies (e.g., desalting column, HPLC system)
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Procedure:

e Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the
labeling buffer to a final concentration of 1-10 mg/mL.[15] If the oligonucleotide is in a buffer
containing amines (e.g., Tris), it must be purified first by ethanol precipitation or a desalting
column.

o Prepare the BHQ-3 Stock Solution: Immediately before use, prepare a 10 mg/mL solution of
(BHQ-3)-OSu hexafluorophosphate in anhydrous DMSO or DMF.[12]

o Perform the Labeling Reaction:
o Add a 5- to 10-fold molar excess of the BHQ-3 solution to the oligonucleotide solution.[15]

o Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from
light.[16]

o Purify the Labeled Oligonucleotide: Remove unreacted BHQ-3 and byproducts. Common
purification methods include:

o Ethanol Precipitation: This will remove some of the unreacted dye.[15]
o Desalting Column: Effective for removing small molecules.[12]

o High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is
the recommended method for achieving high purity and separating labeled from unlabeled
oligonucleotides.[16]

o Characterize the Labeled Oligonucleotide:

o UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and at
the absorption maximum of BHQ-3 (~670 nm) to confirm labeling and estimate the
concentration.

o Mass Spectrometry: Confirm the covalent attachment of the BHQ-3 moiety by analyzing
the molecular weight of the product.
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Workflow for Labeling Amine-Modified Oligonucleotides.

Design of FRET-Based Probes Using BHQ-3

The design of effective FRET probes requires careful consideration of the donor fluorophore

and the quencher, as well as the linker connecting them.
Key Design Principles:

o Fluorophore-Quencher Pairing: Select a fluorophore with an emission spectrum that
significantly overlaps with the absorption spectrum of BHQ-3 (620-730 nm). Suitable
fluorophores include Cy5, Alexa Fluor 647, and Cy5.5.[11][17]

o Linker Design: The linker connecting the fluorophore and BHQ-3 should be designed to
maintain a close proximity between the two in the "off" state to ensure efficient quenching.
For protease assays, the linker should contain a specific cleavage site for the target
protease.[9] For nucleic acid probes, the distance is determined by the oligonucleotide

sequence.
o Assay-Specific Considerations:

o For gPCR probes, the probe should be designed to have a melting temperature (Tm) that
is compatible with the PCR annealing/extension temperature.
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o For protease assays, the peptide substrate should be specific for the target protease to
minimize off-target cleavage.

Logical Workflow for Designing FRET-Based Probes with BHQ-3.

Conclusion

(BHQ-3)-OSu hexafluorophosphate is a powerful and versatile tool for the development of
sensitive and specific fluorescence-based assays. Its broad absorption in the far-red and near-
infrared spectrum, coupled with its high quenching efficiency, makes it an excellent choice for
quenching a variety of long-wavelength fluorophores. By following the detailed protocols and
design principles outlined in this guide, researchers can effectively utilize this reagent to create
robust probes for a wide range of applications in molecular biology, diagnostics, and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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